![molecular formula C14H10F2O2 B1416574 4-(3,5-Difluorophenyl)phenylacetic acid CAS No. 886363-26-4](/img/structure/B1416574.png)
4-(3,5-Difluorophenyl)phenylacetic acid
Overview
Description
Scientific Research Applications
Inhibition of Penicillin Biosynthetic Enzymes
This compound is used in biological studies to investigate the inhibition of enzymes involved in penicillin biosynthesis. Researchers explore how phenylacetic acid halogen derivatives, such as 4-(3,5-Difluorophenyl)phenylacetic acid, affect these enzymes .
Preparation and Cytotoxic Activities of Sorafenib Derivatives
Another application involves the preparation of sorafenib derivatives and studying their in vitro cytotoxic activities. Sorafenib is a medication used for the treatment of certain types of cancer, and derivatives of this compound could potentially lead to new therapeutic agents .
Non-Steroidal Anti-Inflammatory Agent Research
4-Biphenylacetic acid, a related compound, has been studied as a potential non-steroidal anti-inflammatory agent. It forms solid inclusion complexes with β-cyclodextrin and has been shown to interact with quinolone antibacterial agents inducing functional blockade of the γ-aminobutyric acid receptors .
Safety and Hazards
The safety data sheet for a similar compound, “3,5-Difluorophenylacetic acid”, indicates that it causes skin and eye irritation and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, to wash hands and skin thoroughly after handling, and to wear protective gloves/clothing/eye/face protection .
Mechanism of Action
Target of Action
It is used in the biological study of the inhibition of penicillin biosynthetic enzymes .
Mode of Action
It is known to interact with penicillin biosynthetic enzymes, potentially altering their function
Biochemical Pathways
Given its potential role in inhibiting penicillin biosynthetic enzymes , it may impact the pathways related to penicillin biosynthesis.
Result of Action
It is known to have a role in the biological study of the inhibition of penicillin biosynthetic enzymes , suggesting it may have an impact on the production of penicillin.
properties
IUPAC Name |
2-[4-(3,5-difluorophenyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-12-6-11(7-13(16)8-12)10-3-1-9(2-4-10)5-14(17)18/h1-4,6-8H,5H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INSAZACHUCPLOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C2=CC(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654124 | |
Record name | (3',5'-Difluoro[1,1'-biphenyl]-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
886363-26-4 | |
Record name | (3',5'-Difluoro[1,1'-biphenyl]-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 886363-26-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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